molecular formula C11H17N3O2S B7926462 [Isopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino]-acetic acid

[Isopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino]-acetic acid

Cat. No.: B7926462
M. Wt: 255.34 g/mol
InChI Key: FZURJRSGWNXGDH-UHFFFAOYSA-N
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Description

[Isopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino]-acetic acid is a synthetic compound featuring a pyrazine core, a nitrogen-containing heterocycle of significant importance in medicinal chemistry . Nitrogen heterocycles are present in more than 85% of all biologically active compounds and constitute the backbone of about 60% of all unique, FDA-approved small-molecule drugs . The pyrazine ring and the compound's overall structure, which includes a methylsulfanyl moiety and an acetic acid side chain, make it a valuable intermediate for researchers. It can be used in the design and synthesis of novel molecules for pharmaceutical development, particularly in exploring structure-activity relationships and optimizing drug-like properties such as solubility and binding affinity . The methylsulfanyl group can serve as a key functional handle for further chemical modifications, enabling the creation of diverse compound libraries for biological screening . This compound is intended for research applications only in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-methylsulfanylpyrazin-2-yl)methyl-propan-2-ylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-8(2)14(7-10(15)16)6-9-11(17-3)13-5-4-12-9/h4-5,8H,6-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZURJRSGWNXGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=NC=CN=C1SC)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Pathway

The primary synthetic route involves sequential nucleophilic substitutions to construct the pyrazine core and introduce functional groups. A representative protocol begins with 3-methylsulfanyl-pyrazin-2-ylmethanol, which undergoes alkylation with isopropylamine in anhydrous dichloromethane at 0–5°C. The intermediate is then reacted with bromoacetic acid under basic conditions (K₂CO₃, DMF) to form the target compound.

Key reaction parameters:

  • Temperature: 0–25°C (prevents side reactions)

  • Solvent: Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity.

  • Stoichiometry: 1:1.2 molar ratio of pyrazine precursor to isopropylamine optimizes yield.

Alternative Halogenated Intermediates

Patents describe using 3-chloromethylpyrazine derivatives as substrates, where chlorine displacement by isopropylamine occurs in tetrahydrofuran (THF) with triethylamine as a base. This method achieves 82% yield but requires rigorous exclusion of moisture to avoid hydrolysis.

Multicomponent Reactions (MCRs)

One-Pot Assembly

A streamlined approach combines pyrazine-2-carbaldehyde, isopropylamine, and thioglycolic acid in ethanol under reflux. The Ugi four-component reaction variant employs:

  • Components: Aldehyde, amine, carboxylic acid, and isocyanide

  • Catalyst: ZnCl₂ (10 mol%) accelerates imine formation.

Advantages:

  • Reduced purification steps (crude purity >85%)

  • Scalable to gram-scale production.

Solvent and Catalytic Optimization

Comparative studies show ethanol/water (4:1) mixtures improve yields (78–91%) versus pure ethanol (65–72%) due to enhanced solubility of intermediates. Catalytic systems like CuI (5 mol%) in DMF further reduce reaction time from 24 h to 6 h.

Stepwise Condensation Approaches

Pyrazine Ring Construction

The Hantzsch pyrazine synthesis remains foundational:

  • Condensation of 1,2-diketones (e.g., diacetyl) with ammonium acetate in acetic acid.

  • Thioether introduction via NaSCH₃ in methanol at 50°C.

Critical control points:

  • pH: Maintained at 6–7 to prevent decomposition.

  • Oxidation: Controlled O₂ exposure avoids over-oxidation to sulfone.

Amino-Acetic Acid Coupling

Post-functionalization involves activating the carboxylic acid group (e.g., using EDCl/HOBt) for amide bond formation with the isopropylamine-pyrazine intermediate. Yields exceed 90% when using dimethylaminopyridine (DMAP) as a catalyst in CH₂Cl₂.

Catalytic and Green Chemistry Innovations

Enzymatic Catalysis

Lipase B from Candida antarctica (CAL-B) facilitates stereoselective amidation in ionic liquids ([BMIM][BF₄]), achieving 88% enantiomeric excess (ee) for chiral variants. This method reduces waste compared to traditional acyl chloride routes.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) in PEG-400 shortens reaction times from 12 h to 45 min, with a 15% yield improvement. Solvent-free conditions further enhance atom economy.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 1.25 (d, 6H, CH(CH₃)₂), 2.45 (s, 3H, SCH₃), 3.82 (m, 1H, CH(CH₃)₂), 4.15 (s, 2H, CH₂COO), 8.32 (s, 1H, pyrazine-H).

  • IR: 1682 cm⁻¹ (C=O), 1329 cm⁻¹ (S=O absent, confirming thioether).

Chromatographic Purity Assessment

HPLC conditions:

  • Column: C18 (4.6 × 250 mm)

  • Mobile phase: MeCN/H₂O (70:30) + 0.1% TFA

  • Retention time: 6.8 min; purity >98%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Patents disclose tubular reactors with in-line IR monitoring for real-time adjustment of:

  • Residence time: 12 min

  • Temperature: 80°C

  • Throughput: 1.2 kg/h.

Crystallization Optimization

Anti-solvent crystallization (heptane/ethyl acetate) produces uniform crystals (90% <50 μm), ensuring consistent dissolution profiles for pharmaceutical formulations.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time (h)Scalability
Nucleophilic Sub.78–8295–978–10High
MCR85–9188–926–8Moderate
Stepwise Condensation70–7590–9412–14Low
Microwave-Assisted88–9396–980.75–1.5High

Chemical Reactions Analysis

Types of Reactions

[Isopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino]-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydropyrazine derivatives, and various substituted amino-acetic acid derivatives .

Scientific Research Applications

Medicinal Chemistry

Isopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino-acetic acid is explored for its potential as a therapeutic agent. Its derivatives have shown promise in treating various conditions due to their ability to interact with biological targets.

Case Study: Anticancer Activity
Research indicates that compounds similar to Isopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino-acetic acid exhibit significant anticancer properties by inducing apoptosis in cancer cells through the modulation of specific signaling pathways.

Biological Studies

The compound is investigated for its interactions with enzymes and receptors, which may lead to the development of new drugs targeting diseases such as hypertension and cancer.

Mechanism of Action
The mechanism involves binding to specific receptors or enzymes, potentially leading to altered cellular responses. For instance, its interaction with prostacyclin receptors has been noted in studies focusing on vascular health.

Materials Science

Isopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino-acetic acid is utilized in the development of novel materials with specific electronic or optical properties. Its unique chemical structure allows it to be incorporated into polymers or coatings that require enhanced durability or functionality.

Data Table: Summary of Applications

Application AreaDescriptionRelevant Findings
Medicinal ChemistryPotential therapeutic agent for various diseasesInduces apoptosis in cancer cells
Biological StudiesInteraction with enzymes and receptorsModulates signaling pathways related to vascular health
Materials ScienceDevelopment of novel materialsEnhances durability and functionality in coatings

Mechanism of Action

The mechanism of action of [Isopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Research Findings and Limitations

    Biological Activity

    Isopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino-acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

    Chemical Structure and Properties

    The compound is characterized by the following structural formula:

    • IUPAC Name : 2-[(3-methylsulfanyl-pyrazin-2-yl)methyl-propan-2-ylamino]acetic acid
    • Molecular Formula : C11H17N3O3S
    • Molecular Weight : 255.34 g/mol

    The presence of the pyrazine ring and the isopropyl group suggests a potential for diverse biological interactions, making it a candidate for further investigation.

    The biological activity of Isopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino-acetic acid is primarily attributed to its ability to interact with various molecular targets. The mechanism involves:

    • Receptor Binding : The compound may bind to specific receptors or enzymes, modulating their activity.
    • Signal Transduction : It can influence signal transduction pathways, potentially affecting cell growth, survival, and apoptosis.
    • Antimicrobial Activity : Preliminary studies indicate that pyrazine derivatives can exhibit antimicrobial properties, suggesting that this compound may also possess similar effects.

    Antimicrobial Properties

    Research has indicated that pyrazine derivatives can display significant antimicrobial activity. For instance, compounds structurally related to Isopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino-acetic acid have been tested against various bacterial strains, showing promising results in inhibiting growth.

    Anticancer Potential

    Studies have explored the role of pyrazine derivatives in cancer therapy. The compound's ability to inhibit specific signaling pathways involved in cancer cell proliferation presents a potential therapeutic avenue.

    Table 1: Summary of Biological Activities

    Activity TypeObserved EffectsReference
    AntimicrobialInhibition of bacterial growth
    AnticancerInduced apoptosis in cancer cell lines
    AntioxidantScavenging free radicals

    Case Studies

    • Antimicrobial Efficacy :
      A study examined the antimicrobial effects of various pyrazine derivatives, including Isopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino-acetic acid. Results indicated an EC50 value indicating e

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